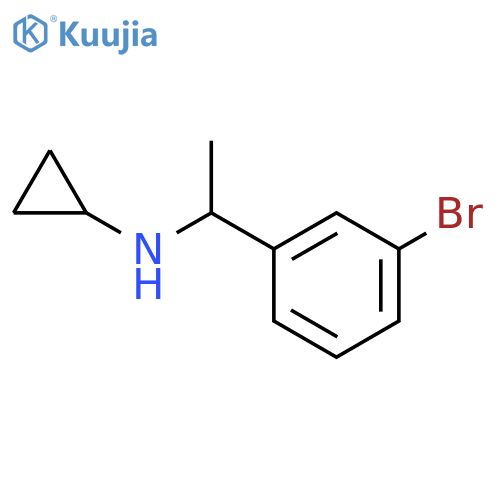

Cas no 953888-67-0 (N-1-(3-bromophenyl)ethylcyclopropanamine)

N-1-(3-bromophenyl)ethylcyclopropanamine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 3-bromo-N-cyclopropyl-α-methyl-

- n-(1-(3-Bromophenyl)ethyl)cyclopropanamine

- N-1-(3-bromophenyl)ethylcyclopropanamine

-

- MDL: MFCD09729336

- インチ: 1S/C11H14BrN/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3

- InChIKey: UINQEUINGXJYDA-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=C(Br)C=1)(C)NC1CC1

N-1-(3-bromophenyl)ethylcyclopropanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33085-10.0g |

N-[1-(3-bromophenyl)ethyl]cyclopropanamine |

953888-67-0 | 10.0g |

$4159.0 | 2023-02-14 | ||

| Ambeed | A1096857-1g |

N-[1-(3-Bromophenyl)ethyl]cyclopropanamine |

953888-67-0 | 95% | 1g |

$284.0 | 2024-04-15 | |

| Enamine | EN300-33085-0.25g |

N-[1-(3-bromophenyl)ethyl]cyclopropanamine |

953888-67-0 | 0.25g |

$117.0 | 2023-09-04 | ||

| Ambeed | A1096857-5g |

N-[1-(3-Bromophenyl)ethyl]cyclopropanamine |

953888-67-0 | 95% | 5g |

$824.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348184-250mg |

n-(1-(3-Bromophenyl)ethyl)cyclopropanamine |

953888-67-0 | 95% | 250mg |

¥8690.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348184-2.5g |

n-(1-(3-Bromophenyl)ethyl)cyclopropanamine |

953888-67-0 | 95% | 2.5g |

¥19584.00 | 2024-04-24 | |

| Enamine | EN300-33085-0.1g |

N-[1-(3-bromophenyl)ethyl]cyclopropanamine |

953888-67-0 | 0.1g |

$112.0 | 2023-09-04 | ||

| Enamine | EN300-33085-1.0g |

N-[1-(3-bromophenyl)ethyl]cyclopropanamine |

953888-67-0 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-33085-5g |

N-[1-(3-bromophenyl)ethyl]cyclopropanamine |

953888-67-0 | 5g |

$386.0 | 2023-09-04 | ||

| Enamine | EN300-33085-0.5g |

N-[1-(3-bromophenyl)ethyl]cyclopropanamine |

953888-67-0 | 0.5g |

$122.0 | 2023-09-04 |

N-1-(3-bromophenyl)ethylcyclopropanamine 関連文献

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

N-1-(3-bromophenyl)ethylcyclopropanamineに関する追加情報

Professional Introduction to N-1-(3-bromophenyl)ethylcyclopropanamine (CAS No. 953888-67-0)

N-1-(3-bromophenyl)ethylcyclopropanamine, a compound with the chemical identifier CAS No. 953888-67-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclopropane ring fused with an ethyl chain and a brominated phenyl group makes it a structurally intriguing candidate for further exploration.

The compound's molecular structure, featuring a cyclopropane moiety, is particularly noteworthy as it introduces rigidity to the molecular scaffold. This rigidity can be advantageous in the design of bioactive molecules, as it may enhance binding affinity and selectivity when interacting with biological targets. The cyclopropane ring is known to be a versatile structural element in drug design, often employed to improve metabolic stability and pharmacokinetic properties.

Furthermore, the incorporation of a 3-bromophenyl group into the molecule adds another layer of complexity and functionality. The bromine atom is a common substituent in pharmaceuticals due to its ability to modulate electronic properties and influence interactions with biological receptors. This feature makes N-1-(3-bromophenyl)ethylcyclopropanamine a promising candidate for further derivatization and optimization.

In recent years, there has been growing interest in the development of novel psychoactive substances (NPS) that exhibit unique pharmacological profiles. N-1-(3-bromophenyl)ethylcyclopropanamine has been identified as a compound of interest in this context, primarily due to its structural similarity to known psychoactive agents. However, it is essential to approach such research with caution and adhere to ethical guidelines to ensure the safe and responsible use of these compounds.

One of the most compelling aspects of N-1-(3-bromophenyl)ethylcyclopropanamine is its potential as a building block for more complex pharmacological entities. The cyclopropane ring and bromophenyl group provide multiple points for chemical modification, allowing researchers to fine-tune the molecule's properties for specific applications. For instance, modifications at the ethyl chain could alter solubility and bioavailability, while changes at the phenyl ring could influence receptor binding affinity.

The synthesis of N-1-(3-bromophenyl)ethylcyclopropanamine involves several key steps that highlight the compound's synthetic accessibility. The introduction of the cyclopropane ring can be achieved through various methods, including cyclopropanation reactions. Subsequent functionalization of the bromophenyl group and ethyl chain allows for further diversification of the molecular structure. These synthetic strategies provide a robust framework for exploring derivatives with enhanced pharmacological activity.

Recent studies have begun to explore the pharmacological potential of N-1-(3-bromophenyl)ethylcyclopropanamine in various contexts. Preliminary investigations suggest that this compound may exhibit interactions with serotonin receptors, which are implicated in mood regulation and cognitive function. Such findings open up avenues for investigating its potential role in treating neurological disorders or mood disorders.

The compound's structural features also make it an attractive candidate for computational modeling studies. Advanced computational techniques can be employed to predict how N-1-(3-bromophenyl)ethylcyclopropanamine interacts with biological targets at the molecular level. These studies can provide valuable insights into its mechanism of action and help guide further experimental validation.

In conclusion, N-1-(3-bromophenyl)ethylcyclopropanamine (CAS No. 953888-67-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility, make it an ideal candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic agents.

953888-67-0 (N-1-(3-bromophenyl)ethylcyclopropanamine) 関連製品

- 866021-03-6(L-745,870 Trihydrochloride)

- 1602072-59-2(5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid)

- 58777-57-4(3-Bromo-2-furoyl chloride)

- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)

- 2228583-89-7(tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate)

- 1807293-09-9(Ethyl 2-cyano-4-fluoro-3-nitrophenylacetate)

- 2248357-60-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate)

- 1097787-42-2(Pentane, 1-chloro-5-(1-methylethoxy)-)

- 2171762-12-0(5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane)

- 1427378-58-2(benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate)